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Compound of Interest

Compound Name: 4-(Methoxymethyl)benzaldehyde

Cat. No.: B1609720

This guide provides an in-depth exploration of 4-(Methoxymethyl)benzaldehyde, a versatile
aromatic aldehyde of significant interest to researchers and professionals in organic synthesis,
medicinal chemistry, and drug development. We will delve into its commercial availability,
synthetic pathways, key chemical properties, and its role as a valuable building block in the
creation of complex molecules. This document is designed to be a practical resource, offering
not just theoretical knowledge but also actionable protocols and insights grounded in
established chemical principles.

Introduction: The Molecular Profile of 4-
(Methoxymethyl)benzaldehyde

4-(Methoxymethyl)benzaldehyde, with the CAS number 7329-92-2, is an aromatic aldehyde
characterized by a benzaldehyde core substituted with a methoxymethyl group at the para
position. This structural feature, the presence of an ether linkage benzylic to the aldehyde,
imparts unigue reactivity and solubility properties that make it a valuable intermediate in multi-
step syntheses.

Table 1: Physicochemical Properties of 4-(Methoxymethyl)benzaldehyde
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Property Value Source
Molecular Formula CoH1002 PubChem[1]
Molecular Weight 150.17 g/mol PubChem[1]
Appearance Liquid Fluorochem|[2]
Boiling Point 61°C Fluorochem|[2]
CAS Number 7329-92-2 PubChem[1]

The aldehyde functional group is a cornerstone of organic synthesis, participating in a wide
array of chemical transformations such as nucleophilic additions, condensations, and
oxidations. The methoxymethyl group, on the other hand, can influence the electronic
properties of the aromatic ring and provide a site for further functionalization or act as a stable
protecting group under certain conditions.

Commercial Availability and Procurement

4-(Methoxymethyl)benzaldehyde is commercially available from various chemical suppliers,

typically offered at a research-grade purity. When sourcing this reagent, it is crucial to consider
the purity specifications and the supplier's quality control measures to ensure reproducibility in
experimental work.

Table 2: Representative Commercial Suppliers of 4-(Methoxymethyl)benzaldehyde

Supplier Purity Specification Notes

Fluorochem >95% Offered as a liquid.[2]

) ) Availability and lead times may
Various Research Chemical ) ] ]
_ Typically 295% vary. It is advisable to request
Suppliers -~ .
a certificate of analysis.

For researchers embarking on large-scale synthesis or cGMP manufacturing, it is
recommended to engage with suppliers who can provide detailed analytical data, including
NMR, GC-MS, and IR spectroscopy, to confirm the identity and purity of the material.
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Synthesis of 4-(Methoxymethyl)benzaldehyde: A
Practical Laboratory Protocol

While several synthetic routes to 4-(Methoxymethyl)benzaldehyde can be envisaged, a
common and reliable laboratory-scale preparation involves the Williamson ether synthesis. This
method offers a straightforward approach utilizing readily available starting materials. The
following protocol is a representative example based on this well-established reaction.[3][4][5]

[6]7]

Synthetic Scheme

The synthesis can proceed in two main steps: the conversion of 4-formylbenzoic acid to 4-
(hydroxymethyl)benzaldehyde, followed by the methylation of the benzylic alcohol. A more
direct approach starts from the commercially available 4-(chloromethyl)benzaldehyde.

Route A: From 4-formylbenzoic acid

Reduction
(e.g., NaBH4)

Williamson Ether Synthesis
»| 4-(hydroxymethyl)benzaldehyde (e.g., NaH, CH3I)

Route B: From 4-(chloromethyl)benzaldehyde ~ Nucleophilic Substitution 4-(Methoxymethylbenzaldehyde
(e.g., NaOCH3)

4-(chloromethyl)benzaldehyde

4-formylbenzoic acid

Click to download full resolution via product page

Caption: Synthetic routes to 4-(Methoxymethyl)benzaldehyde.

Detailed Experimental Protocol (Based on Williamson
Ether Synthesis)

This protocol describes the methylation of 4-(hydroxymethyl)benzyl alcohol.

Materials:
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e 4-(hydroxymethyl)benzyl alcohol

e Sodium hydride (NaH), 60% dispersion in mineral oll

o Methyl iodide (CHsl)

e Anhydrous Tetrahydrofuran (THF)

o Saturated aqueous ammonium chloride (NH4Cl) solution
o Diethyl ether

o Anhydrous magnesium sulfate (MgSQOa)

e Argon or Nitrogen gas (for inert atmosphere)

Procedure:

e Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or
Nitrogen), add 4-(hydroxymethyl)benzyl alcohol.

» Solvent Addition: Dissolve the starting material in anhydrous THF.

o Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60%
dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is
evolved. Ensure adequate ventilation.

o Alkoxide Formation: Allow the mixture to stir at 0O °C for 30 minutes, then warm to room
temperature and stir for an additional hour to ensure complete formation of the sodium
alkoxide.

o Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide dropwise via the
dropping funnel.

o Reaction: After the addition is complete, allow the reaction to warm to room temperature and
stir overnight.
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e Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated
agueous ammonium chloride solution at 0 °C.

o Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.
e Washing: Wash the combined organic layers with water and then with brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent under reduced pressure using a rotary evaporator.

 Purification: The crude product can be purified by column chromatography on silica gel to
afford pure 4-(Methoxymethyl)benzaldehyde.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography
(TLC). The final product should be characterized by *H NMR, 13C NMR, and mass spectrometry
to confirm its structure and purity.

Applications in Drug Discovery and Development

Aromatic aldehydes are pivotal intermediates in the synthesis of a wide range of
pharmaceuticals. The unique structure of 4-(Methoxymethyl)benzaldehyde makes it a
valuable synthon for introducing a substituted benzyl moiety into a target molecule. While direct
examples of its use in blockbuster drugs are not widely publicized, its utility can be inferred
from the synthesis of structurally related compounds and its potential to participate in key bond-
forming reactions.

Role as a Building Block in Bioactive Scaffolds

The aldehyde group of 4-(Methoxymethyl)benzaldehyde can undergo a variety of
transformations to construct complex molecular architectures. For instance, it can participate in:

e Reductive Amination: To form substituted benzylamines, a common motif in many drug
candidates.

o Wittig and Horner-Wadsworth-Emmons Reactions: To generate alkenes, which can be
further functionalized.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/product/b1609720?utm_src=pdf-body
https://www.benchchem.com/product/b1609720?utm_src=pdf-body
https://www.benchchem.com/product/b1609720?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

» Aldol and Knoevenagel Condensations: To form a,3-unsaturated carbonyl compounds, which
are versatile intermediates.

e Multi-component Reactions (e.g., Hantzsch Dihydropyridine Synthesis): To rapidly build
heterocyclic scaffolds. The Hantzsch reaction is a cornerstone in the synthesis of
dihydropyridine calcium channel blockers.[8]

Substituted Benzylamines

Reductive Aminatif ‘Wittig/HWE Reaction Functionalized Alkenes

4-(Methoxymethyl)benzaldehyde

Heterocyclic Scaffolds
(e.g, Dihydropyridines)

aB-Unsaturated Carbonyls

Aldol/K gel C i

Multi-component Reactions

Click to download full resolution via product page

Caption: Key synthetic transformations of 4-(Methoxymethyl)benzaldehyde.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.jmedchem.com/article_227412_61c7fcef8b45553779e282017840fd26.pdf
https://www.benchchem.com/product/b1609720?utm_src=pdf-body-img
https://www.benchchem.com/product/b1609720?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Potential in Specific Therapeutic Areas

While a direct line to a marketed drug is not readily available in the public literature, the
structural motifs accessible from 4-(Methoxymethyl)benzaldehyde are prevalent in several
classes of therapeutic agents:

o Calcium Channel Blockers: The Hantzsch synthesis, which utilizes aldehydes, is a classic
method for preparing dihydropyridine-based calcium channel blockers used in the treatment
of hypertension.[9][10] The 4-aryl substituent on the dihydropyridine ring is critical for activity,
and 4-(Methoxymethyl)benzaldehyde could be used to synthesize novel analogs.

e Anticancer Agents: Many anticancer compounds feature complex aromatic and heterocyclic
systems. The reactivity of the aldehyde in 4-(Methoxymethyl)benzaldehyde allows for its
incorporation into scaffolds that could interact with biological targets such as kinases or
tubulin. For instance, chalcones, which can be synthesized from benzaldehydes, have
shown promise as anticancer agents.[11]

« Antiviral Drugs: The synthesis of various antiviral agents involves the construction of
complex heterocyclic systems where substituted benzaldehydes can serve as key starting
materials.[12][13][14]

Spectroscopic Characterization

Thorough characterization of 4-(Methoxymethyl)benzaldehyde is essential for its effective
use in synthesis. Below is a summary of expected spectroscopic data.

Table 3: Spectroscopic Data for 4-(Methoxymethyl)benzaldehyde
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Technique Key Features Source

Signals corresponding to the
aldehyde proton (~9.9 ppm),
H NMR aromatic protons (~7.4-7.8 Predicted based on analogous
ppm), benzylic methylene structures
protons (~4.5 ppm), and

methoxy protons (~3.4 ppm).

Resonances for the aldehyde

carbonyl carbon (~192 ppm), )
] ) Predicted based on analogous
13C NMR aromatic carbons, benzylic
structures
methylene carbon, and

methoxy carbon.

Characteristic absorptions for
the aldehyde C=0 stretch
IR Spectroscopy (~1700 cm~1), C-H stretch of PubChem|[1]
the aldehyde, and C-O-C ether
stretch.

Molecular ion peak (M*) at m/z
=150.17, along with

Mass Spectrometry (GC-MS) o ) PubChem[1]
characteristic fragmentation

patterns.

Conclusion

4-(Methoxymethyl)benzaldehyde is a valuable and commercially available building block for
chemical synthesis. Its bifunctional nature, combining the reactivity of an aromatic aldehyde
with the stability of a methoxymethyl ether, provides chemists with a versatile tool for the
construction of complex molecules. While its direct application in marketed pharmaceuticals is
not extensively documented, its potential for creating novel analogs of established drug
classes, such as calcium channel blockers, and for the synthesis of new chemical entities in
anticancer and antiviral research is significant. The synthetic protocol outlined in this guide,
based on the robust Williamson ether synthesis, offers a reliable method for its laboratory-scale
preparation. As with any reactive chemical, proper handling and thorough characterization are
paramount to its successful application in research and development.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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 To cite this document: BenchChem. [A Technical Guide to 4-(Methoxymethyl)benzaldehyde
for Advanced Research and Development]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1609720#commercial-availability-of-4-
methoxymethyl-benzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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